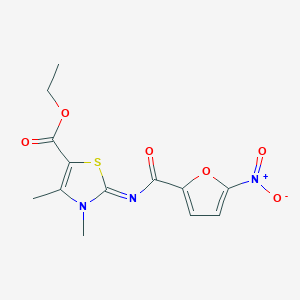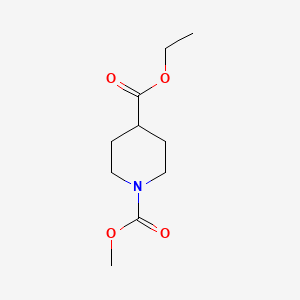
4-Amino-1-fluorosulfonyloxy-2-phenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-fluorosulfonyloxy-2-phenylbenzene is an organic compound characterized by the presence of an amino group, a fluorosulfonyloxy group, and a phenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-fluorosulfonyloxy-2-phenylbenzene typically involves the introduction of the fluorosulfonyloxy group onto a pre-existing aromatic amine. One common method involves the reaction of 4-amino-2-phenylbenzene with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the selection of appropriate solvents and catalysts can further improve the efficiency of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-fluorosulfonyloxy-2-phenylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group can activate the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as alkoxides, thiolates, and amines can be used to displace the fluorosulfonyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
4-Amino-1-fluorosulfonyloxy-2-phenylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable building block for the development of pharmaceuticals.
Materials Science: It can be used in the design and synthesis of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Amino-1-fluorosulfonyloxy-2-phenylbenzene involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other non-covalent interactions, while the fluorosulfonyloxy group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-phenylbenzene: Lacks the fluorosulfonyloxy group, making it less reactive in certain nucleophilic substitution reactions.
4-Fluorosulfonyloxy-2-phenylbenzene: Lacks the amino group, reducing its ability to participate in electrophilic aromatic substitution reactions.
Uniqueness
4-Amino-1-fluorosulfonyloxy-2-phenylbenzene is unique due to the presence of both the amino and fluorosulfonyloxy groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .
Eigenschaften
IUPAC Name |
4-amino-1-fluorosulfonyloxy-2-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c13-18(15,16)17-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLOSHSPSRGHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methylbutyl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2962565.png)

![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)



![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962572.png)

![ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2962575.png)
![2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3,5-dichlorobenzoate](/img/structure/B2962576.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2962578.png)


![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2962583.png)
